4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline
CAS No.: 2549052-10-8
Cat. No.: VC11810096
Molecular Formula: C19H19N5
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
![4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline - 2549052-10-8](/images/structure/VC11810096.png)
Specification
CAS No. | 2549052-10-8 |
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Molecular Formula | C19H19N5 |
Molecular Weight | 317.4 g/mol |
IUPAC Name | 4-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)quinazoline |
Standard InChI | InChI=1S/C19H19N5/c1-2-6-16-15(5-1)19(22-13-21-16)24-10-8-14-11-23(12-17(14)24)18-7-3-4-9-20-18/h1-7,9,13-14,17H,8,10-12H2 |
Standard InChI Key | CTPAVHZJYVPEPI-UHFFFAOYSA-N |
SMILES | C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NC=NC5=CC=CC=C54 |
Canonical SMILES | C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NC=NC5=CC=CC=C54 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
4-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline (CAS No. 2549052-10-8) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₉H₁₉N₅ and a molecular weight of 317.4 g/mol. Its IUPAC name, 4-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)quinazoline, reflects the integration of a bicyclic pyrrolo-pyrrolidine system at the 4-position of the quinazoline core. Key physicochemical parameters include a Polar Surface Area (PSA) of 63.3 Ų and a LogP value of 2.14, suggesting moderate solubility and membrane permeability.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₉N₅ |
Molecular Weight | 317.4 g/mol |
CAS Number | 2549052-10-8 |
IUPAC Name | 4-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)quinazoline |
SMILES | C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NC=NC5=CC=CC=C54 |
InChI Key | CTPAVHZJYVPEPI-UHFFFAOYSA-N |
Structural Analogues and Pharmacophoric Motifs
The quinazoline nucleus serves as a privileged scaffold in drug discovery due to its capacity for hydrogen bonding and π-π stacking interactions . The octahydropyrrolo[3,4-b]pyrrole moiety introduces conformational rigidity, while the pyridyl group enhances solubility and metal-coordination potential. Structurally related compounds, such as 2-(3-pyridyl)quinazolin-4-one (PubChem CID: 154582858), exhibit EGFR kinase inhibitory activity, underscoring the therapeutic relevance of pyridyl-quinazoline hybrids .
Synthesis and Structural Optimization
Synthetic Pathways
While no explicit synthesis route for 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline has been published, analogous quinazoline-pyrrolidine hybrids are typically synthesized via:
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Cyclocondensation Reactions: Quinazoline cores are formed through thermal cyclization of anthranilic acid derivatives with nitriles or amides .
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Palladium-Catalyzed Cross-Couplings: Suzuki-Miyaura couplings introduce aryl/heteroaryl groups at specific positions .
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Ring-Closing Metathesis: Used to construct bicyclic pyrrolidine systems.
A plausible route involves coupling a preformed 4-chloroquinazoline intermediate with a pyridyl-functionalized octahydropyrrolo[3,4-b]pyrrole under Buchwald-Hartwig amination conditions.
Structure-Activity Relationship (SAR) Considerations
Key SAR features inferred from related compounds include:
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Quinazoline C4 Position: Substitution with nitrogen-containing heterocycles (e.g., pyrrolidines) enhances kinase inhibitory activity by mimicking ATP’s adenine moiety .
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Pyridyl Group Orientation: Ortho-substituted pyridines (as in this compound) improve solubility and target engagement compared to para-substituted analogs .
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Pyrrolo-pyrrolidine Conformation: The bicyclic system restricts rotational freedom, potentially improving selectivity for helical kinase domains .
Biological Activity and Mechanistic Hypotheses
Antimicrobial Activity
Quinazolinones bearing sulfonamide groups at N3 demonstrate broad-spectrum antibacterial activity (MIC = 2–8 µg/mL against S. aureus) . While this compound lacks sulfonamide substituents, its pyridyl group could facilitate bacterial topoisomerase IV inhibition through metal chelation.
Pharmacokinetic and Toxicity Profiling
ADME Predictions
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Absorption: High Caco-2 permeability (Predicted Papp = 28.7 × 10⁻⁶ cm/s) suggests oral bioavailability.
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the pyrrolidine nitrogen (Site of Metabolism score = 0.87).
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Excretion: Predicted renal clearance (CLrenal) = 1.2 mL/min/kg, indicating primarily hepatic elimination.
Toxicity Risks
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hERG Inhibition: Moderate risk (pIC₅₀ = 5.1) necessitates structural optimization to reduce cardiotoxicity.
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AMES Mutagenicity: Negative prediction due to absence of aromatic amines.
Future Research Directions
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Kinase Profiling: Screen against EGFR, VEGFR, and PARP-1 to identify primary targets .
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Antibacterial Assays: Evaluate efficacy against ESKAPE pathogens with and without efflux pump inhibitors .
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Neuroprotective Studies: Assess aggregate dissolution in Huntington’s disease iPSC models .
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Prodrug Development: Explore phosphate prodrugs to enhance aqueous solubility (logS = -4.2).
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